TRAP-7

Descripción

Propiedades

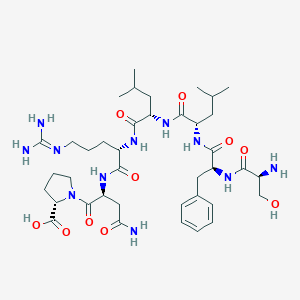

IUPAC Name |

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H63N11O10/c1-21(2)16-26(47-35(56)27(17-22(3)4)48-36(57)28(46-32(53)24(40)20-51)18-23-10-6-5-7-11-23)34(55)45-25(12-8-14-44-39(42)43)33(54)49-29(19-31(41)52)37(58)50-15-9-13-30(50)38(59)60/h5-7,10-11,21-22,24-30,51H,8-9,12-20,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,53)(H,47,56)(H,48,57)(H,49,54)(H,59,60)(H4,42,43,44)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZSIZRTNHGLSX-FLMSMKGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H63N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162944 | |

| Record name | Thrombin receptor peptide sfllrnp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

846.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145229-76-1 | |

| Record name | Thrombin receptor peptide sfllrnp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145229761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thrombin receptor peptide sfllrnp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Section 1: TRAPS (Tumor Necrosis Factor Receptor-Associated Periodic Syndrome)

An In-depth Technical Guide to the Biological Function and Activity of TRAPS, TRAF7, and TRAP1

A Note on Terminology: The term "TRAP-7" is not a standard designation in molecular biology. This guide provides an in-depth analysis of three related and similarly named entities that are likely the subject of interest:

-

TRAPS (Tumor Necrosis Factor Receptor-Associated Periodic Syndrome): An autoinflammatory disease driven by mutations in the TNF receptor gene.

-

TRAF7 (TNF Receptor-Associated Factor 7): A key signaling protein and E3 ubiquitin ligase.

-

TRAP1 (TNF Receptor-Associated Protein 1): A mitochondrial chaperone protein in the HSP90 family.

Each of these is a critical component in cellular signaling, stress response, and disease, making them significant subjects for researchers, scientists, and drug development professionals. This document is structured into three distinct sections to provide a comprehensive overview of each.

Core Concept: TRAPS is an autosomal dominant autoinflammatory disorder caused by heterozygous mutations in the TNFRSF1A gene, which encodes the Tumor Necrosis Factor Receptor 1 (TNFR1). These mutations lead to recurrent, prolonged episodes of fever and localized inflammation.

Biological Function and Pathophysiology

The pathophysiology of TRAPS is complex and not fully elucidated, but it is primarily linked to the misfolding and intracellular accumulation of mutant TNFR1 protein.[1] This leads to cellular stress and aberrant activation of innate immune pathways.[1] Key proposed mechanisms include:

-

Defective Receptor Shedding: Normally, the extracellular domain of TNFR1 can be cleaved from the cell surface to form soluble TNFR1 (sTNFR1), which acts as a decoy receptor to neutralize circulating TNF-α. Many TRAPS-associated mutations impair this shedding process, leading to lower levels of sTNFR1 and prolonged signaling from the cell surface.

-

Endoplasmic Reticulum (ER) Stress: Misfolded mutant TNFR1 proteins accumulate in the ER, triggering the Unfolded Protein Response (UPR).[1] This ER stress can lead to the production of reactive oxygen species (ROS) and the activation of inflammatory signaling pathways, such as NF-κB and the MAPK pathway, independent of TNF-α binding.[1][2]

-

Hyper-responsiveness to Stimuli: Leukocytes from TRAPS patients exhibit hyper-responsiveness to stimuli like lipopolysaccharide (LPS), leading to elevated production of pro-inflammatory cytokines.

Quantitative Data

| TNFRSF1A Mutation | Category | Typical Phenotype | Risk of Amyloidosis |

| C30R, C33Y, C52F, C73R, C88Y | Cysteine Residue Mutations | Severe, early-onset, long febrile episodes, prominent musculoskeletal pain. | High |

| T50M, F112I | Non-Cysteine Structural Mutations | Moderate to severe phenotype. | Moderate |

| R92Q, P46L | Low-Penetrance Variants | Milder, variable phenotype, sometimes asymptomatic. Also found in healthy populations. | Low |

Data compiled from multiple sources indicating genotype-phenotype correlations.

| Analyte | Patient Status | Observation | Fold Change vs. Healthy Controls (Approx.) |

| IL-6 | Symptomatic | Significantly Elevated | >10-fold |

| TNF-α | Symptomatic | Significantly Elevated | ~5 to 10-fold |

| IL-1β | Symptomatic | Significantly Elevated | ~5 to 10-fold |

| Soluble TNFR1 (sTNFR1) | Between Attacks | Significantly Decreased | ~0.5 to 0.7-fold |

This table summarizes typical findings from studies comparing cytokine levels in TRAPS patients to healthy controls. Absolute values vary significantly between studies and individuals.

Signaling and Pathogenic Pathways

References

Preliminary In Vitro Studies of TRAP-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRAP-7 is a synthetic heptapeptide with the sequence Ser-Phe-Leu-Leu-Arg-Asn-Pro (SFLLRNP). It acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1), a member of the G protein-coupled receptor (GPCR) superfamily. By mimicking the action of thrombin's tethered ligand, which is unmasked upon proteolytic cleavage of the receptor's N-terminus, this compound provides a valuable tool for studying the physiological and pathological roles of PAR-1 activation in various in vitro systems. This technical guide summarizes the key preliminary in vitro findings for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound activates PAR-1, which is primarily coupled to the Gαq signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with elevated Ca2+, activates Protein Kinase C (PKC).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Effects of this compound on Platelet Activation

| Parameter | Condition | Observation |

| Dense Granule Release | External Ca²⁺ present | Similar to thrombin-induced release |

| Dense Granule Release | External Ca²⁺ absent (1 mM EDTA) | Reduced by over 60% |

| Lysosome Release | External Ca²⁺ present | Similar to thrombin-induced release |

| Lysosome Release | External Ca²⁺ absent (1 mM EDTA) | Reduced by 75% |

| Intracellular Ca²⁺ Mobilization | Indo-1/AM-labeled platelets | Lower maximum rise compared to thrombin |

Data sourced from studies on human platelets.

Table 2: Effects of this compound on Vascular Smooth Muscle

| Parameter | Cell/Tissue Type | Observation |

| Total Inositol Phosphate Accumulation | Cultured rat aortic smooth muscle cells | Stimulated |

| PKC Substrate Phosphorylation | Cultured rat aortic smooth muscle cells | Stimulated |

Experimental Protocols

Phosphoinositide Hydrolysis Assay in Rat Aortic Smooth Muscle Cells

This protocol is based on the methodology described by Webb et al. (1993) to measure the this compound-induced accumulation of total inositol phosphates.[2]

Materials:

-

Cultured rat aortic smooth muscle cells

-

[³H]myo-inositol

-

Inositol-free cell culture medium

-

Krebs-Henseleit buffer

-

Lithium chloride (LiCl)

-

This compound peptide

-

Trichloroacetic acid (TCA)

-

Dowex AG1-X8 anion-exchange resin

-

Ammonium formate

-

Formic acid

-

Scintillation cocktail

Procedure:

-

Cell Culture and Labeling:

-

Plate rat aortic smooth muscle cells in multi-well plates and grow until near confluency.

-

Replace the medium with inositol-free medium containing [³H]myo-inositol (1-2 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.

-

Before the experiment, wash the cells three times with Krebs-Henseleit buffer.

-

-

Stimulation:

-

Pre-incubate the cells with Krebs-Henseleit buffer containing 10 mM LiCl for 15 minutes at 37°C.

-

Add this compound at the desired final concentrations and incubate for the desired time (e.g., 30 minutes) at 37°C.

-

-

Termination and Extraction:

-

Stop the incubation by aspirating the medium and adding 1 mL of ice-cold 10% (w/v) TCA.

-

Incubate on ice for 30 minutes.

-

Collect the TCA extracts.

-

-

Separation and Quantification:

-

Wash the TCA extracts with water-saturated diethyl ether to remove TCA.

-

Apply the aqueous phase to a Dowex AG1-X8 column (formate form).

-

Wash the column with water to remove free inositol.

-

Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

Measure the radioactivity in the eluate using a liquid scintillation counter.

-

Protein Kinase C (PKC) Activation Assay in Vascular Smooth Muscle Cells

This assay measures the phosphorylation of a specific PKC substrate in response to this compound stimulation.

Materials:

-

Cultured rat aortic smooth muscle cells

-

Phosphate-free medium

-

[³²P]orthophosphate

-

This compound peptide

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibody against the specific PKC substrate

-

Protein A/G-agarose beads

-

SDS-PAGE reagents

-

Autoradiography film or phosphorimager

Procedure:

-

Cell Labeling and Stimulation:

-

Incubate cultured rat aortic smooth muscle cells in phosphate-free medium for 2 hours.

-

Label the cells with [³²P]orthophosphate (e.g., 50-100 µCi/mL) for 2-4 hours.

-

Stimulate the cells with this compound at various concentrations for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis and Immunoprecipitation:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer.

-

Clarify the lysates by centrifugation.

-

Immunoprecipitate the target PKC substrate from the lysates using a specific primary antibody and Protein A/G-agarose beads.

-

-

Analysis:

-

Wash the immunoprecipitates extensively.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the phosphorylated substrate.

-

Quantify the band intensity to determine the extent of phosphorylation.

-

Intracellular Calcium Mobilization Assay in Platelets

This protocol describes the measurement of changes in intracellular free calcium concentration in platelets upon stimulation with this compound using a fluorescent calcium indicator.

Materials:

-

Freshly drawn human blood

-

Anticoagulant (e.g., acid-citrate-dextrose)

-

Tyrode's buffer

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)

-

Pluronic F-127

-

This compound peptide

-

Fluorometer or fluorescence plate reader

Procedure:

-

Platelet Preparation:

-

Collect human blood into tubes containing an anticoagulant.

-

Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 15 minutes).

-

Isolate platelets from the PRP by further centrifugation and resuspend them in Tyrode's buffer.

-

-

Dye Loading:

-

Incubate the platelet suspension with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 for 30-60 minutes at 37°C in the dark.

-

Wash the platelets to remove excess extracellular dye and resuspend them in fresh Tyrode's buffer.

-

-

Calcium Measurement:

-

Place the dye-loaded platelet suspension in a cuvette with continuous stirring or in a microplate.

-

Measure the baseline fluorescence using a fluorometer or plate reader. For Fura-2, alternate excitation between 340 nm and 380 nm while measuring emission at 510 nm.

-

Add this compound to the cuvette or well and continuously record the fluorescence signal over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380 for Fura-2).

-

The change in this ratio is proportional to the change in intracellular calcium concentration. If absolute concentrations are required, a calibration procedure using ionophores (e.g., ionomycin) and calcium buffers is necessary.

-

Conclusion

The preliminary in vitro studies of this compound have established it as a potent and selective activator of the PAR-1 receptor. Its ability to stimulate key signaling pathways, including phosphoinositide hydrolysis, PKC activation, and intracellular calcium mobilization, makes it an indispensable tool for dissecting the complex roles of PAR-1 in cellular physiology and disease. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the in vitro pharmacology of this compound and its downstream effects in various biological systems.

References

TRAP-7 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of the molecular target for TRAP-7, a thrombin receptor activating peptide. This compound is a synthetic peptide used in cardiovascular research that mimics the action of thrombin by activating protease-activated receptors (PARs). This guide details the primary molecular target of this compound, its signaling pathway, and comprehensive experimental protocols for its validation.

This compound Target Identification

The primary molecular target of this compound has been identified as Protease-Activated Receptor 1 (PAR1) . PARs are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their N-terminal domain, which unmasks a "tethered ligand" that binds to the receptor and initiates signaling[1][2][3]. Synthetic peptides like this compound are designed to mimic this tethered ligand, thereby activating the receptor without the need for proteolytic cleavage[4]. Thrombin, the physiological activator, can act on PAR1, PAR3, and PAR4[2]. This compound, as a thrombin receptor activating peptide, is primarily associated with the activation of PAR1.

Target Profile

| Target Parameter | Description | Reference |

| Primary Target | Protease-Activated Receptor 1 (PAR1) | |

| Receptor Family | G protein-coupled receptor (GPCR) | |

| Mechanism of Action | Agonist; mimics the tethered ligand of PAR1 | |

| Physiological Activator | Thrombin |

This compound Signaling Pathway

Activation of PAR1 by this compound initiates a cascade of intracellular signaling events primarily through the coupling of Gαq and Gα12/13 proteins. The Gαq pathway is centrally important and leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade is crucial in various cellular responses, including platelet activation and smooth muscle cell contraction.

Caption: this compound signaling cascade via PAR1 activation.

Target Validation Experiments

The validation of PAR1 as the primary target of this compound involves demonstrating a direct interaction and quantifying the downstream functional consequences of this interaction. Key validation experiments include inositol phosphate accumulation assays and protein kinase C activation assays.

Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for validating the functional activity of this compound on its target receptor.

Caption: Workflow for this compound target validation.

Quantitative Data Summary

| Parameter | Value | Cell System | Reference |

| EC50 (Platelet Activation) | Micromolar (µM) range | Human Platelets |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to validate the function of this compound.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of inositol phosphates, a downstream product of Gαq signaling, in response to receptor activation.

Objective: To measure the dose-dependent effect of this compound on IP accumulation in PAR1-expressing cells.

Materials:

-

PAR1-expressing cell line (e.g., cultured rat aortic smooth muscle cells)

-

Inositol-free cell culture medium

-

myo-[³H]-inositol

-

Lithium Chloride (LiCl) solution

-

This compound peptide

-

Perchloric acid (PCA)

-

Anion-exchange chromatography columns (e.g., Dowex AG1-X8)

-

Scintillation counter and fluid

Protocol:

-

Cell Culture and Labeling:

-

Plate PAR1-expressing cells in 24-well plates and grow to near confluency.

-

Wash cells with inositol-free medium.

-

Label cells by incubating with myo-[³H]-inositol (e.g., 20 µCi/ml) in inositol-free medium for 20-24 hours at 37°C. This allows for incorporation of the radiolabel into membrane phosphoinositides.

-

-

Assay Procedure:

-

Wash the labeled cells to remove unincorporated myo-[³H]-inositol.

-

Pre-incubate the cells with a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, thus allowing for the accumulation of IPs.

-

Prepare serial dilutions of this compound peptide.

-

Stimulate the cells by adding different concentrations of this compound and incubate for 30-60 minutes at 37°C. Include a no-agonist control for basal IP levels.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by aspirating the medium and lysing the cells with cold perchloric acid (e.g., 0.5 M).

-

Incubate on ice for 30 minutes to precipitate proteins.

-

Centrifuge to pellet the precipitate and collect the supernatant containing the soluble inositol phosphates.

-

-

Quantification:

-

Neutralize the supernatant.

-

Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

-

Elute the fractions and measure the radioactivity of each fraction using a scintillation counter.

-

-

Data Analysis:

-

Calculate the total [³H]-inositol phosphate accumulation for each this compound concentration.

-

Plot the data as a dose-response curve and determine the EC50 value.

-

Protein Kinase C (PKC) Activation Assay

This assay measures the activity of PKC, which is activated by diacylglycerol (DAG), another product of PLC-mediated PIP2 hydrolysis.

Objective: To determine the effect of this compound on PKC activity in a relevant cellular context.

Materials:

-

Cell lysate from this compound-treated and untreated cells

-

PKC assay kit (containing a specific PKC substrate peptide)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Acetone

-

Scintillation counter and fluid

Protocol:

-

Cell Treatment and Lysate Preparation:

-

Culture PAR1-expressing cells and treat with various concentrations of this compound for a specified time (e.g., 10-15 minutes).

-

Lyse the cells and prepare a cytosolic extract containing PKC.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Cell lysate (as the source of PKC)

-

PKC substrate peptide

-

Lipid activator (as required by the specific PKC isoform)

-

Inhibitor cocktail to block other serine/threonine kinases (optional, but recommended).

-

-

Initiate the kinase reaction by adding Mg²⁺/ATP cocktail containing [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 10-15 minutes.

-

-

Stopping the Reaction and Measuring Phosphorylation:

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate peptide will bind to the paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the papers.

-

-

Quantification:

-

Place the dried P81 paper in a scintillation vial with scintillation fluid.

-

Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the PKC activity (e.g., in pmol of phosphate transferred per minute per mg of protein).

-

Compare the activity in this compound-treated samples to untreated controls.

-

Conclusion

The identification of PAR1 as the primary target for this compound is supported by its function as a thrombin receptor activating peptide and its ability to stimulate the canonical Gαq signaling pathway. The validation of this target can be robustly achieved through a combination of biochemical and cell-based functional assays, such as inositol phosphate accumulation and protein kinase C activation assays. The experimental protocols provided in this guide offer a comprehensive framework for researchers in drug discovery and development to confirm the mechanism of action of this compound and similar PAR-activating compounds.

References

An In-depth Technical Guide to TRAP-7 and its Analogs: Agonists of Protease-Activated Receptor 1 (PAR-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Thrombin Receptor Activating Peptide 7 (TRAP-7), its known analogs, and their role as agonists of Protease-Activated Receptor 1 (PAR-1). This document details their biochemical properties, signaling pathways, and the experimental protocols used for their characterization.

Introduction to this compound and its Analogs

This compound is a synthetic heptapeptide that acts as a potent agonist of Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor critically involved in thrombosis and cardiovascular physiology. This compound and its analogs mimic the action of thrombin, the natural proteolytic activator of PAR-1, by binding to the receptor and inducing a conformational change that initiates downstream signaling cascades. These peptides are invaluable tools in cardiovascular research, enabling the study of PAR-1 signaling independent of thrombin's other enzymatic activities.

The primary analog of this compound is TRAP-6, a hexapeptide that also potently activates PAR-1. The sequences of these peptides are derived from the N-terminus of the human PAR-1 receptor that is newly exposed after cleavage by thrombin.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its primary analog, TRAP-6. While potency data is available for TRAP-6, specific binding affinity (Kd) values for these peptides are not widely reported in publicly available literature.

| Compound | Sequence | Molecular Weight ( g/mol ) | Potency (EC50) | Binding Affinity (Kd) |

| This compound | SFLLRNP | 833.0 | Not widely reported | Not widely reported |

| TRAP-6 | SFLLRN | 748.88 | 0.8 µM (Platelet Aggregation) | Not widely reported |

Signaling Pathway of this compound and Analogs

This compound and its analogs activate PAR-1, which is primarily coupled to the Gq alpha subunit of heterotrimeric G-proteins. This initiates a well-defined signaling cascade involving the production of second messengers and the activation of downstream kinases.

PAR-1 Signaling Pathway Diagram

Caption: PAR-1 signaling cascade initiated by this compound/TRAP-6.

Experimental Workflow for Studying PAR-1 Signaling

The following diagram illustrates a typical workflow for investigating the effects of this compound or its analogs on PAR-1 signaling.

Caption: General workflow for characterizing this compound and its analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.

Platelet Aggregation Assay

This assay measures the ability of TRAP peptides to induce platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human blood collected in 3.2% sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound or TRAP-6 stock solution (e.g., 1 mM in sterile water or appropriate buffer).

-

Platelet aggregometer.

-

Aggregation cuvettes with stir bars.

-

Phosphate-buffered saline (PBS).

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a final concentration of 2.5 x 10⁸ platelets/mL using PPP.

-

-

Assay Performance:

-

Pipette 450 µL of the adjusted PRP into an aggregation cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes.

-

Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP according to the instrument's instructions.

-

Add 50 µL of the TRAP peptide at the desired final concentration to the cuvette to initiate aggregation.

-

Record the change in light transmittance for at least 5-10 minutes.

-

-

Data Analysis:

-

The percentage of maximum aggregation is determined from the aggregation curve.

-

Perform a dose-response curve with varying concentrations of the TRAP peptide to calculate the EC50 value.

-

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, a downstream product of PLC activation, in response to PAR-1 agonism.

Materials:

-

HEK293 cells stably expressing human PAR-1.

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.

-

Inositol-free medium.

-

[³H]-myo-inositol.

-

Stimulation buffer (e.g., HBSS with 10 mM LiCl).

-

This compound or TRAP-6 stock solution.

-

Lysis buffer (e.g., 0.1 M formic acid).

-

Anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture and Labeling:

-

Plate the PAR-1 expressing HEK293 cells in 24-well plates.

-

Once confluent, wash the cells with inositol-free medium.

-

Label the cells by incubating with [³H]-myo-inositol (1-2 µCi/mL) in inositol-free medium for 16-24 hours.

-

-

Agonist Stimulation:

-

Wash the labeled cells with stimulation buffer.

-

Pre-incubate the cells with stimulation buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Add varying concentrations of the TRAP peptide to the wells and incubate for 30-60 minutes at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Aspirate the stimulation buffer and lyse the cells with ice-cold 0.1 M formic acid.

-

Incubate on ice for 30 minutes.

-

Neutralize the lysates with a suitable buffer (e.g., 150 mM KOH, 75 mM HEPES).

-

-

Quantification:

-

Separate the inositol phosphates from the cell lysates using anion-exchange chromatography.

-

Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

Quantify the radioactivity of the eluates using a scintillation counter.

-

-

Data Analysis:

-

Generate a dose-response curve and calculate the EC50 for IP accumulation.

-

Protein Kinase C (PKC) Activity Assay

This assay measures the activity of PKC, a key downstream effector of the PAR-1 signaling pathway.

Materials:

-

Cells expressing PAR-1 (e.g., platelets or transfected cell lines).

-

This compound or TRAP-6.

-

Cell lysis buffer.

-

PKC immunoprecipitation antibody.

-

Protein A/G agarose beads.

-

PKC substrate peptide (e.g., a peptide containing a PKC phosphorylation motif).

-

[γ-³²P]ATP.

-

Kinase reaction buffer.

-

Phosphocellulose paper.

-

Phosphoric acid wash solution.

-

Scintillation counter.

Procedure:

-

Cell Stimulation and Lysis:

-

Treat the cells with the TRAP peptide for a short period (e.g., 1-5 minutes) at 37°C.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation of PKC:

-

Incubate the cell lysate with an anti-PKC antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the PKC-antibody complex.

-

Wash the beads several times with lysis buffer and then with kinase reaction buffer.

-

-

Kinase Assay:

-

Resuspend the beads in kinase reaction buffer containing the PKC substrate peptide.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 10-20 minutes.

-

Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

-

-

Quantification:

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity remaining on the paper using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of PKC and compare the activity in stimulated versus unstimulated cells. A dose-response to the TRAP peptide can also be performed to determine the EC50 for PKC activation.

-

Conclusion

This compound and its analogs, particularly TRAP-6, are essential pharmacological tools for the investigation of PAR-1 mediated signaling pathways. Their ability to selectively activate PAR-1 has provided significant insights into the mechanisms of thrombosis and cardiovascular disease. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field, facilitating further exploration of PAR-1 biology and the development of novel therapeutics targeting this important receptor.

TRAP-7 safety and toxicity data

An in-depth analysis of the safety and toxicity profile of a compound designated "TRAP-7" is currently unavailable due to the ambiguous nature of the identifier. Searches for "this compound" have yielded information across disparate scientific and technical fields, making it impossible to isolate data relevant to a specific drug candidate without further clarification.

The acronym "TRAP" is utilized in various biological contexts, including but not limited to:

-

Tartrate-Resistant Acid Phosphatase (TRAP): A marker for osteoclasts involved in bone resorption.

-

TNF Receptor-Associated Factor (TRAF): A family of proteins involved in signal transduction for the tumor necrosis factor (TNF) superfamily.

-

Thrombospondin-Related Anonymous Protein (TRAP): A protein crucial for the motility and infectivity of the malaria parasite, Plasmodium.

Furthermore, "trap" is a common term in various experimental methodologies and devices, further complicating the search for specific compound data.

To provide the requested in-depth technical guide, including quantitative safety and toxicity data, detailed experimental protocols, and signaling pathway diagrams, a more specific identifier for "this compound" is required. This could include:

-

The full chemical name or IUPAC name of the compound.

-

The CAS (Chemical Abstracts Service) number.

-

The name of the company, research institution, or principal investigator developing the compound.

-

The specific biological target or pathway of interest.

Without this clarifying information, a comprehensive and accurate technical guide on the safety and toxicity of "this compound" cannot be generated.

Unraveling the Identity of TRAP-7 in Gene Expression Analysis

An in-depth analysis of scientific literature reveals ambiguity surrounding the term "TRAP-7," a factor reportedly involved in inducing gene expression changes. The available information suggests that "this compound" may refer to one of several distinct entities, each with a different role in cellular processes. This guide aims to clarify these potential identities and provide a framework for understanding their respective mechanisms and experimental investigation.

More prominently, the acronym "TRAP" is widely used to describe various experimental methodologies. These techniques are pivotal for studying gene expression and protein-RNA interactions, but they are not inducers of gene expression changes themselves. These methods include:

-

Translating Ribosome Affinity Purification (TRAP): This technique is used to isolate messenger RNA (mRNA) that is actively being translated in specific cell types within a complex tissue.[2][3] By tagging ribosomes in a cell-specific manner, researchers can purify ribosome-associated mRNAs and thus obtain a snapshot of the "translatome" of that particular cell type.[2]

-

Telomeric Repeat Amplification Protocol (TRAP) Assay: This is a highly sensitive PCR-based method to measure telomerase activity. Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. Its activity is crucial in cancer and aging research.

-

Translational Repression Assay Procedure (TRAP): This in vivo system, developed in yeast, is designed to analyze RNA-protein interactions. It is based on the principle that a protein binding to a specific site in the 5' untranslated region of a reporter mRNA can repress its translation.

-

Targeted Recombination in Active Populations (TRAP): This genetic technique allows for permanent genetic access to neurons that are transiently activated by specific stimuli. It utilizes a drug-dependent recombinase expressed under the control of an immediate early gene promoter to drive the expression of an effector protein in active cells.

-

Tumor Cell-Released Autophagosomes (TRAP): These vesicles released by tumor cells have been shown to modulate the immune system. For instance, they can enhance the apoptotic and immunosuppressive functions of neutrophils.

Furthermore, the search for "this compound" frequently leads to information on TNF receptor-associated factor 7 (TRAF7) . TRAF7 is an E3 ubiquitin ligase that plays a significant role in various signaling pathways, including those that lead to the activation or repression of the NF-κB transcription factor. It has been implicated in cancer development and innate immunity. For example, TRAF7 can negatively regulate the RLR signaling pathway by promoting the degradation of the TBK1 protein.

Given the multifaceted nature of the term "this compound," a comprehensive technical guide on the gene expression changes it induces cannot be definitively compiled without further clarification of the specific entity of interest. The subsequent sections will therefore provide a generalized overview of the methodologies and signaling pathways associated with the most likely interpretations.

Experimental Protocols

Detailed experimental protocols are highly specific to the technique or molecule being investigated. Below are generalized outlines for some of the methodologies discussed.

Translating Ribosome Affinity Purification (TRAP)

-

Generation of Transgenic Model: Create a transgenic organism (e.g., mouse) expressing a tagged ribosomal protein (e.g., eGFP-L10a) under the control of a cell type-specific promoter.

-

Tissue Homogenization: Harvest the tissue of interest and homogenize it in a polysome buffer containing cycloheximide to stall translating ribosomes.

-

Immunoprecipitation: Incubate the cleared homogenate with magnetic beads conjugated to an antibody against the tag (e.g., anti-GFP).

-

RNA Isolation: After washing the beads to remove non-specific binding, elute and purify the ribosome-bound RNA.

-

Downstream Analysis: Analyze the purified RNA using techniques such as quantitative reverse transcription PCR (qRT-PCR) or RNA sequencing (RNA-seq) to determine the cell type-specific translatome.

TRAP Assay for Telomerase Activity

-

Cell Extract Preparation: Prepare a cell lysate from the sample of interest.

-

Telomerase Extension: Incubate the cell extract with a synthetic DNA primer (TS primer) that telomerase can extend by adding telomeric repeats.

-

PCR Amplification: Amplify the extended products using PCR with the TS primer and a reverse primer.

-

Detection: Analyze the PCR products on a gel to visualize the characteristic ladder pattern of telomerase activity. Quantitative versions of the TRAP assay (qTRAP) use real-time PCR for quantification.

Signaling Pathways

The signaling pathways associated with the potential identities of "this compound" are diverse.

Thrombin Receptor (PAR) Signaling

This compound, as a thrombin receptor activating peptide, would initiate signaling through Protease-Activated Receptors (PARs).

Caption: this compound activates PAR, leading to downstream signaling.

TRAF7-Mediated Signaling

TRAF7 is involved in complex signaling networks, including the NF-κB and innate immune pathways.

Caption: TRAF7 negatively regulates RLR signaling.

Quantitative Data

Due to the lack of specific studies on global gene expression changes induced by a molecule definitively identified as "this compound," a table of quantitative data cannot be provided. Should "this compound" refer to TRAF7, studies on TRAF7 knockout or overexpression models would provide such data, but this is beyond the scope of the current ambiguous request. Similarly, while TRAP methodologies generate vast amounts of gene expression data, this data is context-dependent and reflects the specific biological question being addressed in a given study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Using Translating Ribosome Affinity Purification (TRAP) to Understand Cell-Specific Translatomes in Pain States | Springer Nature Experiments [experiments.springernature.com]

- 3. Trap-TRAP, a Versatile Tool for Tissue-Specific Translatomics in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Unable to Identify "TRAP-7" in Scientific Literature

Following a comprehensive search, no specific molecule or protein designated as "TRAP-7" could be identified in the available scientific literature. This suggests that "this compound" may be one of the following:

-

A novel or very recently discovered molecule that has not yet been widely documented.

-

An internal or project-specific codename used within a particular research institution or company.

-

A potential typographical error in the provided name.

To proceed with your request for an in-depth technical guide, a precise identification of the molecule is essential. Without this, it is not possible to retrieve accurate biophysical data, experimental protocols, or associated signaling pathways.

Recommendation:

Please verify the name of the molecule. Providing additional context would be highly beneficial, such as:

-

The full, unabbreviated name of the molecule.

-

The protein family to which it belongs (for instance, if it is related to the Thrombospondin-Related Anonymous Protein family).

-

Any alternative names or synonyms.

-

The species of origin.

-

A reference to a scientific publication where "this compound" is mentioned.

Once the molecule can be unambiguously identified, a detailed technical guide conforming to your specifications for data presentation, experimental protocols, and visualizations can be generated.

Early Research on TRAP-7 (THSD7A): A Technical Guide

This technical guide provides an in-depth overview of the early research on Thrombospondin Type 1 Domain Containing 7A (THSD7A), a protein initially identified through transcript profiling for its significant expression in endothelial cells. The initial research on this protein, also known as KIAA0960, revealed a dual role in the regulation of angiogenesis, with distinct functions attributed to its full-length and soluble forms. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the foundational studies that have shaped our understanding of THSD7A.

Initial Identification and Characterization

THSD7A was first identified as a novel endothelial protein with pronounced expression in the vasculature of the placenta and in human umbilical vein endothelial cells (HUVECs). This discovery was the result of a transcript profiling approach using serial analysis of gene expression (SAGE), a technique for quantifying gene expression.

Subsequent characterization revealed that THSD7A is a membrane-associated N-glycoprotein. Further investigation into its post-translational modifications demonstrated the existence of a soluble form of the protein, which is released into the extracellular environment. This soluble form was found to be functionally active and to play a significant role in angiogenesis.

Dual Role of THSD7A in Angiogenesis

Early studies on THSD7A presented a nuanced view of its function in angiogenesis, with the full-length and soluble forms of the protein exhibiting opposing effects on endothelial cell behavior.

Inhibitory Role of Full-Length THSD7A

Research from 2010 by Wang and colleagues indicated that the full-length, membrane-bound form of THSD7A acts as an inhibitor of angiogenesis[1]. Their work showed that overexpression of a carboxyl-terminal fragment of THSD7A in HUVECs led to a decrease in cell migration and a disruption of tube formation, two key processes in the formation of new blood vessels. Conversely, the suppression of THSD7A expression in these cells resulted in enhanced migration and tube formation[1].

Pro-Angiogenic Role of Soluble THSD7A

In 2011, a study by Kuo and colleagues provided a contrasting perspective by focusing on a soluble form of THSD7A[2]. This research demonstrated that the soluble form of the protein promotes angiogenesis. When applied to HUVECs, soluble THSD7A was found to increase cell migration and facilitate the formation of tube-like structures[2]. Further in vivo experiments using a zebrafish model showed that soluble THSD7A increased the number of branching points in developing blood vessels[2].

Signaling Pathways

The early investigations into THSD7A began to unravel the molecular mechanisms through which it exerts its effects on endothelial cells.

Full-Length THSD7A and Cytoskeletal Organization

The study on the full-length THSD7A revealed its co-localization with α(V)β(3) integrin and paxillin at the leading edge of migrating HUVECs. The distribution of THSD7A was found to be dependent on the actin cytoskeleton, suggesting its involvement in cytoskeletal organization and focal adhesions.

Soluble THSD7A and FAK-Dependent Signaling

The research on soluble THSD7A provided more detailed insights into its signaling pathway. It was observed that soluble THSD7A promotes the formation of filopodia and the assembly of focal adhesions in HUVECs. A key finding was the increased phosphorylation of focal adhesion kinase (FAK), indicating that soluble THSD7A mediates its pro-angiogenic effects through a FAK-dependent mechanism.

Quantitative Data Summary

The following tables summarize the quantitative findings from the early research on THSD7A, focusing on its effects on endothelial cell migration and tube formation.

| Experiment | Condition | Metric | Result | Reference |

| Full-Length THSD7A | Overexpression of C-terminal fragment | Cell Migration | Inhibition | Wang et al., 2010 |

| Overexpression of C-terminal fragment | Tube Formation | Disruption | Wang et al., 2010 | |

| Suppression of THSD7A (siRNA) | Cell Migration | Enhancement | Wang et al., 2010 | |

| Suppression of THSD7A (siRNA) | Tube Formation | Enhancement | Wang et al., 2010 | |

| Soluble THSD7A | Treatment with soluble THSD7A | Cell Migration | Promotion | Kuo et al., 2011 |

| Treatment with soluble THSD7A | Tube Formation | Promotion | Kuo et al., 2011 | |

| Treatment with soluble THSD7A | Vascular Branching (in vivo) | Increase | Kuo et al., 2011 |

Experimental Protocols

Overexpression of THSD7A in HEK293T Cells

Objective: To produce membrane-bound and soluble forms of THSD7A for functional assays.

Protocol:

-

Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

The full-length THSD7A cDNA is cloned into a suitable expression vector (e.g., pFLAG-CMV).

-

HEK293T cells are transfected with the THSD7A expression vector using a standard transfection reagent (e.g., Lipofectamine 2000).

-

After 48 hours of incubation, the culture medium is collected to harvest the soluble form of THSD7A.

-

The cells are lysed to isolate the membrane-associated full-length THSD7A.

-

The expression of THSD7A in the cell lysate and the culture medium is confirmed by Western blotting using an anti-FLAG antibody or a THSD7A-specific antibody.

HUVEC Transwell Migration Assay

Objective: To quantify the effect of THSD7A on endothelial cell migration.

Protocol:

-

Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial growth medium (EGM-2).

-

Transwell inserts with an 8 µm pore size polycarbonate membrane are placed in a 24-well plate.

-

The lower chamber of the wells is filled with M200 medium containing either control medium or medium with soluble THSD7A.

-

HUVECs are seeded into the upper chamber of the Transwell inserts.

-

The plate is incubated for 4-6 hours at 37°C in a 5% CO2 incubator.

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

The migrated cells on the lower surface of the membrane are fixed with methanol and stained with a suitable dye (e.g., crystal violet).

-

The number of migrated cells is counted under a microscope in several random fields.

Western Blotting for FAK Phosphorylation

Objective: To assess the activation of the FAK signaling pathway in response to soluble THSD7A.

Protocol:

-

HUVECs are serum-starved for 24 hours.

-

The cells are then treated with either control medium or medium containing soluble THSD7A for various time points (e.g., 0, 5, 15, 30 minutes).

-

After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the cell lysates is determined using a BCA protein assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated FAK (p-FAK).

-

The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is stripped and re-probed with an antibody for total FAK to ensure equal protein loading.

Conclusion

The early research on THSD7A established it as a protein with a complex and dualistic role in angiogenesis. The contrasting functions of its full-length and soluble forms highlight the importance of post-translational modifications and protein processing in determining biological activity. The initial identification of THSD7A's involvement in endothelial cell migration and the elucidation of its FAK-dependent signaling pathway have provided a crucial foundation for further investigation into its roles in both physiological and pathological processes, including its subsequent identification as an autoantigen in membranous nephropathy. This guide serves as a testament to the foundational work that continues to inform current research and therapeutic development related to THSD7A.

References

Methodological & Application

Application Notes and Protocols for Studying TRAF7 in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in studying the cellular functions of Tumor Necrosis Factor Receptor-Associated Factor 7 (TRAF7). TRAF7 is an E3 ubiquitin ligase that plays a crucial role in various signaling pathways, including the NF-κB and MAPK/AP-1 pathways, as well as in the regulation of innate antiviral responses.[1][2][3][4] This document outlines detailed protocols for the cell-based investigation of TRAF7's molecular interactions and downstream effects.

Overview of TRAF7 Signaling

TRAF7 is a unique member of the TRAF family of proteins, characterized by an N-terminal RING finger and zinc finger domain, and C-terminal WD40 repeats.[3] It functions as a critical mediator in several signal transduction pathways, often acting as a scaffold protein and an E3 ubiquitin ligase.

-

NF-κB Pathway: TRAF7 can negatively regulate the canonical NF-κB pathway by promoting the K29-linked polyubiquitination of NEMO and p65, targeting them for lysosomal degradation. It can also cooperate with TRAF6 to modulate NF-κB activation in response to TLR2 signaling.

-

MAPK/AP-1 Pathway: TRAF7 interacts with and potentiates the activity of MEKK3, a key kinase in the MAPK signaling cascade, leading to the activation of JNK, p38, and the transcription factor AP-1.

-

Innate Antiviral Signaling: TRAF7 has been identified as a negative regulator of the RIG-I-like receptor (RLR) signaling pathway. It interacts with TANK-binding kinase 1 (TBK1) and promotes its K48-linked polyubiquitination and subsequent proteasomal degradation, thereby inhibiting the production of type I interferons.

Experimental Protocols

Cell Culture and Reagents

Cell Lines:

-

HEK293/HEK293T: Human Embryonic Kidney cells are highly transfectable and suitable for overexpression studies, co-immunoprecipitation, and reporter assays.

-

MCF7: Human breast cancer cell line that can be used for immunofluorescence and colocalization studies of TRAF7 and its interacting partners.

-

Glioma cell lines (e.g., U87, U251): Useful for studying the effects of TRAF7 knockdown on cell proliferation, migration, and senescence.

-

Hepatocellular carcinoma cell lines (e.g., Huh7, SK-Hep1): Can be used to investigate the role of TRAF7 in cancer cell growth and invasion.

General Cell Culture Conditions:

-

Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

For routine passaging of adherent cells, use trypsin-EDTA to detach cells when they reach 80-90% confluency.

TRAF7 Overexpression and Knockdown

Overexpression via Transient Transfection: This protocol is designed for a 6-well plate format. Adjust volumes accordingly for other plate sizes.

-

Cell Seeding: Seed 2.5 x 10^5 cells per well in a 6-well plate 24 hours prior to transfection to achieve 70-80% confluency on the day of transfection.

-

Transfection Complex Preparation:

-

For each well, dilute 2.5 µg of a plasmid encoding TRAF7 (or an empty vector control) into 100 µL of serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine 2000) into 100 µL of serum-free medium and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add the 200 µL of transfection complex dropwise to each well.

-

Incubation: Incubate the cells for 24-48 hours before proceeding with downstream assays. Successful transfection can be confirmed by Western blotting or qPCR for TRAF7 expression.

Knockdown using siRNA: This protocol is for a 6-well plate format.

-

Cell Seeding: Seed 1.5 x 10^5 cells per well in a 6-well plate 24 hours prior to transfection.

-

Transfection Complex Preparation:

-

For each well, dilute 5 µL of a 20 µM stock of TRAF7-specific siRNA or a non-targeting control siRNA into 100 µL of serum-free medium.

-

In a separate tube, dilute 5 µL of a suitable siRNA transfection reagent into 100 µL of serum-free medium and incubate for 5 minutes.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.

-

-

Transfection: Add the 200 µL of transfection complex to each well.

-

Incubation: Incubate the cells for 48-72 hours. Knockdown efficiency should be validated by qPCR or Western blotting.

Analysis of Protein-Protein Interactions

Co-immunoprecipitation (Co-IP): This protocol describes the co-immunoprecipitation of TRAF7 and an interacting partner (e.g., TBK1 or MEKK3) from transfected HEK293T cells.

-

Cell Lysis: 48 hours post-transfection, wash cells with ice-cold PBS and lyse them in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.

-

Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Immunoprecipitation:

-

Transfer the supernatant to a new tube. Take a 50 µL aliquot as the "input" control.

-

Add 1-2 µg of an antibody against the tagged protein (e.g., anti-FLAG for FLAG-MEKK3) or a control IgG to the remaining lysate.

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

Add 20-30 µL of protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing: Pellet the beads using a magnetic stand and wash them three times with 1 mL of lysis buffer.

-

Elution: Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes to elute the proteins.

-

Western Blotting: Analyze the input and immunoprecipitated samples by SDS-PAGE and Western blotting with antibodies against TRAF7 and the interacting partner.

Signaling Pathway Activity Assays

Luciferase Reporter Assay for NF-κB or AP-1 Activity: This assay measures the transcriptional activity of NF-κB or AP-1.

-

Co-transfection: In a 24-well plate, co-transfect cells with:

-

A plasmid expressing TRAF7 (or empty vector).

-

A luciferase reporter plasmid containing NF-κB or AP-1 response elements.

-

A Renilla luciferase plasmid for normalization of transfection efficiency.

-

-

Stimulation (Optional): 24 hours post-transfection, stimulate the cells with an appropriate agonist (e.g., TNFα for NF-κB) if required.

-

Cell Lysis: 48 hours post-transfection, lyse the cells according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

Measurement: Measure firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

Analysis of TBK1-mediated Antiviral Signaling: This involves assessing the effect of TRAF7 on the downstream events of the RLR pathway.

-

Experimental Setup: Overexpress TRAF7 in HEK293 cells.

-

Viral Infection: Infect the cells with Sendai virus (SeV) or Vesicular Stomatitis Virus (VSV) for a specified time (e.g., 12-24 hours).

-

Downstream Analysis:

-

qPCR: Measure the mRNA levels of downstream antiviral genes such as IFN-β, ISG56, and CXCL10.

-

Western Blotting: Analyze the phosphorylation of IRF3 and p65, and the dimerization of IRF3.

-

Immunofluorescence: Assess the nuclear translocation of IRF3.

-

Functional Cell-Based Assays

Cell Proliferation Assay (e.g., CCK-8):

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well after TRAF7 knockdown or overexpression.

-

At various time points (e.g., 0, 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

Cell Migration Assay (Transwell Assay):

-

Following TRAF7 knockdown or overexpression, resuspend cells in serum-free medium.

-

Add 1 x 10^5 cells to the upper chamber of a Transwell insert (8 µm pore size).

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24 hours.

-

Remove non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

Data Presentation

Table 1: Representative Data from a Luciferase Reporter Assay for NF-κB Activity

| Condition | Relative Luciferase Activity (Fold Change) |

| Empty Vector (Unstimulated) | 1.0 ± 0.1 |

| Empty Vector + TNFα | 8.5 ± 0.7 |

| TRAF7 Overexpression (Unstimulated) | 0.8 ± 0.1 |

| TRAF7 Overexpression + TNFα | 4.2 ± 0.5 |

Table 2: Representative Data from qPCR Analysis of Antiviral Gene Expression

| Gene | Condition | Relative mRNA Expression (Fold Change) |

| IFN-β | Empty Vector + SeV | 15.0 ± 2.1 |

| TRAF7 Overexpression + SeV | 6.5 ± 1.2 | |

| ISG56 | Empty Vector + SeV | 25.3 ± 3.5 |

| TRAF7 Overexpression + SeV | 11.2 ± 1.9 |

Table 3: Representative Data from a Cell Migration Assay

| Condition | Number of Migrated Cells per Field |

| Control siRNA | 150 ± 18 |

| TRAF7 siRNA | 65 ± 9 |

Visualization of Signaling Pathways

Caption: TRAF7's negative regulation of the NF-κB pathway.

Caption: TRAF7-mediated activation of the MAPK/AP-1 signaling pathway.

Caption: TRAF7's negative regulation of the RLR antiviral signaling pathway.

References

- 1. TRAF7 negatively regulates the RLR signaling pathway by facilitating the K48-linked ubiquitination of TBK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 3. researchgate.net [researchgate.net]

- 4. The seventh ring: exploring TRAF7 functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TRAP-7 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRAP-7 (Thrombin Receptor Activating Peptide 7) is a synthetic heptapeptide that acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor. By mimicking the action of thrombin, the natural ligand for PAR1, this compound is an invaluable tool for studying the physiological and pathological processes mediated by PAR1 activation, particularly in the fields of cardiovascular disease, hemostasis, and thrombosis. These application notes provide detailed protocols for utilizing this compound in a laboratory setting to investigate its effects on cellular signaling and function.

Mechanism of Action

This compound activates PAR1 by binding to the extracellular domain of the receptor, thereby inducing a conformational change that triggers downstream intracellular signaling cascades. PAR1 is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.[1] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[3] The elevated intracellular calcium and DAG synergistically activate Protein Kinase C (PKC), a key enzyme that phosphorylates a multitude of downstream targets, leading to various cellular responses.[4][5]

Data Presentation

The following tables summarize representative quantitative data obtained from key experiments using TRAP peptides.

| Concentration (µM) | Platelet Aggregation (%) |

| 0.03 | ~10 |

| 0.1 | ~25 |

| 0.3 | ~50 |

| 1 | ~75 |

| 3 | ~90 |

| 10 | ~95 |

| 40 | ~95 |

| Data is representative for TRAP-6, a closely related PAR1 agonist, and is adapted from Chan et al. (2018). The sigmoidal dose-response is characteristic of PAR1 activation. |

| Agonist | Baseline (Fura-2 Ratio 340/380) | Peak (Fura-2 Ratio 340/380) | Fold Increase |

| This compound (10 µM) | ~1.0 | ~2.5 - 3.5 | 2.5 - 3.5 |

| Thrombin (0.1 U/ml) | ~1.0 | ~3.0 - 4.0 | 3.0 - 4.0 |

| Qualitative representation of expected results. Actual values will vary depending on cell type, dye loading, and instrumentation. |

| Treatment | [3H]Inositol Phosphate Accumulation (Fold Increase over Basal) |

| Control (Basal) | 1.0 |

| This compound (10 µM) | 4.0 - 6.0 |

| Carbachol (1 mM) | 5.0 - 8.0 |

| Qualitative representation of expected results from cerebral cortex slices, adapted from Batty et al. (1985). |

Experimental Protocols

Platelet Aggregation Assay

This protocol details the measurement of platelet aggregation in response to this compound using light transmission aggregometry.

Materials:

-

This compound peptide

-

Human whole blood collected in 3.2% sodium citrate

-

Platelet-Rich Plasma (PRP)

-

Platelet-Poor Plasma (PPP)

-

Saline solution (0.9% NaCl)

-

Aggregometer cuvettes with stir bars

-

Light Transmission Aggregometer

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

-

-

Instrument Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

-

Aggregation Measurement:

-

Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate for 5 minutes at 37°C with stirring.

-

Add 50 µL of saline (vehicle control) or this compound solution at various concentrations (e.g., 0.1 µM to 10 µM final concentration).

-

Record the change in light transmission for 5-10 minutes. Aggregation is observed as an increase in light transmission.

-

-

Data Analysis:

-

Quantify the maximum percentage of aggregation for each this compound concentration.

-

Plot the concentration-response curve to determine the EC50 value.

-

Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using the fluorescent indicator Fura-2 AM.

Materials:

-

Adherent cells expressing PAR1 (e.g., endothelial cells, smooth muscle cells)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

This compound peptide

-

Fluorescence microscopy system with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips and grow to 70-80% confluency.

-

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

-

-

Calcium Imaging:

-

Mount the coverslip onto the microscope stage.

-

Perfuse the cells with HBSS and establish a stable baseline fluorescence ratio (340/380 nm excitation).

-

Stimulate the cells by adding this compound at the desired concentration.

-

Record the fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Quantify the peak response and the duration of the calcium signal.

-

Inositol Phosphate Accumulation Assay

This protocol outlines the measurement of total inositol phosphate accumulation following this compound stimulation using radiolabeling.

Materials:

-

Cells expressing PAR1

-

Inositol-free cell culture medium

-

myo-[³H]inositol

-

This compound peptide

-

Lithium chloride (LiCl) solution

-

Perchloric acid (PCA)

-

Dowex AG1-X8 anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling:

-

Incubate cells in inositol-free medium containing myo-[³H]inositol (1-5 µCi/mL) for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Stimulation:

-

Wash the labeled cells and pre-incubate with a buffer containing LiCl (10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Stimulate the cells with this compound at various concentrations for a defined period (e.g., 30-60 minutes).

-

-

Extraction:

-

Terminate the reaction by adding ice-cold PCA (e.g., 5-10%).

-

Scrape the cells and centrifuge to pellet the precipitate. The supernatant contains the soluble inositol phosphates.

-

-

Separation and Quantification:

-

Neutralize the supernatant and apply it to a Dowex AG1-X8 anion-exchange column.

-

Wash the column to remove free [³H]inositol.

-

Elute the total [³H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

Measure the radioactivity of the eluate using a scintillation counter.

-

-

Data Analysis:

-

Express the results as counts per minute (CPM) or as a fold increase over the basal (unstimulated) levels.

-

Signaling Pathway Diagram

Conclusion

This compound is a versatile tool for elucidating the complex roles of PAR1 in cellular physiology and disease. The protocols provided herein offer robust methods for investigating the key downstream effects of PAR1 activation. Researchers can adapt these methodologies to their specific experimental systems to further unravel the intricacies of thrombin signaling in health and disease, aiding in the development of novel therapeutic strategies.

References

- 1. scispace.com [scispace.com]

- 2. Neurotransmitter-stimulated inositol phosphate accumulation in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPing out platelet calcium – TRPM7 modulates calcium mobilization and platelet function via PLC interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 96-well plate-based aggregometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dysregulated protease activated receptor 1 (PAR1) promotes metastatic phenotype in breast cancer through HMGA2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TRAP-7 in Mouse Studies

Topic: Recommended Dosage of TRAP-7 for Mouse Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a Thrombin Receptor Activating Peptide with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn-Pro, is a synthetic agonist of Protease-Activated Receptor 1 (PAR1). PAR1 is a G protein-coupled receptor that plays a crucial role in thrombosis, inflammation, and cardiovascular physiology. Upon activation by proteases like thrombin, or by synthetic agonists like this compound, PAR1 initiates a cascade of intracellular signaling events. This document provides detailed application notes and protocols for the use of this compound in mouse studies, with a focus on recommended dosages, administration routes, and relevant experimental procedures.

It is critical to note that the PAR1 activating sequence can be species-specific. While the human PAR1 activating peptide is SFLLRN, the rat sequence is SFFLRN. Mouse platelets do not express PAR1, but rather PAR3 and PAR4, making them unresponsive to PAR1 agonists. However, PAR1 is expressed in other murine tissues and cell types, where it can be targeted in in vivo studies. The information provided herein is based on studies using various PAR1 agonists in mice and serves as a guide for initiating experiments with this compound.

Recommended Dosage of PAR1 Agonists in Mouse Studies

| Agonist Peptide | Mouse Model | Administration Route | Dosage Range | Reference |

| AP9 (NPNDKYEPF-NH₂) | Photothrombosis-induced brain ischemia | Intravenous (i.v.) | 0.2 - 20 mg/kg | [1] |

| TFLLR-NH₂ | Prostatitis | Intraperitoneal (i.p.) | Not specified in concentration, but used for co-administration | [2] |

| TFLLR-NH₂ | Delayed-Type Hypersensitivity | Intraperitoneal (i.p.) | Not specified in mg/kg, used to elicit a response | [3] |

| TFLLR-NH₂ | Plasma Extravasation | Intravenous (i.v.) | 3 µmol/kg | [4] |

Note: The optimal dosage of this compound will depend on the specific mouse strain, the experimental model, and the desired biological endpoint. It is strongly recommended to perform a pilot study with a range of doses to determine the optimal concentration for your specific application.

Experimental Protocols

Below are detailed methodologies for key experiments commonly performed in mouse studies involving PAR1 agonists.

1. In Vivo Thrombosis Model (FeCl₃-induced)

-

Objective: To evaluate the pro-thrombotic or anti-thrombotic effects of this compound.

-

Materials:

-

This compound (dissolved in sterile saline)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)

-

Filter paper strips (1x2 mm)

-

Intravital microscope with a fluorescent light source

-

Fluorescently labeled antibody against platelets (e.g., anti-CD41-FITC)

-

Surgical instruments

-

-

Procedure:

-

Anesthetize the mouse via intraperitoneal injection.

-

Surgically expose the carotid artery.

-

Administer this compound or vehicle control via the desired route (e.g., tail vein injection).

-

Inject the fluorescently labeled anti-platelet antibody intravenously.

-

Saturate a filter paper strip with FeCl₃ solution and apply it to the surface of the carotid artery for a defined period (e.g., 3 minutes) to induce injury.

-

Remove the filter paper and monitor thrombus formation in real-time using the intravital microscope.

-

Record the time to vessel occlusion or quantify the size of the thrombus over time.

-

2. Vascular Permeability Assay (Miles Assay)

-

Objective: To assess the effect of this compound on vascular permeability.

-

Materials:

-

This compound (dissolved in sterile saline)

-

Evans Blue dye (e.g., 1% solution in sterile saline)

-

Formamide

-

Spectrophotometer

-

-

Procedure:

-

Administer this compound or vehicle control to mice via the desired route (e.g., intradermal, intraperitoneal, or intravenous).

-

After a specified time, inject Evans Blue dye intravenously via the tail vein.

-

Allow the dye to circulate for a defined period (e.g., 30 minutes).

-

Euthanize the mice and perfuse the circulatory system with saline to remove intravascular dye.

-

Dissect tissues of interest (e.g., skin, lung, trachea).

-

Incubate the tissues in formamide at 60°C overnight to extract the extravasated Evans Blue dye.

-

Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.

-

Quantify the amount of extravasated dye by comparing to a standard curve.

-

Signaling Pathways and Experimental Workflows

PAR1 Signaling Pathway

The following diagram illustrates the major signaling pathways activated by PAR1.

Caption: PAR1 signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Mouse Study

The following diagram outlines a typical experimental workflow for evaluating the effect of this compound in a mouse model.

References